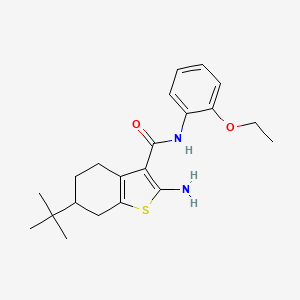

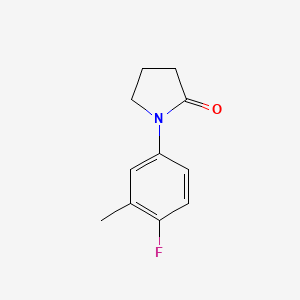

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one” is a synthetic cathinone, a class of drugs that are known for their stimulant effects . It is also known as 4F-3-methyl-α-PHP . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .

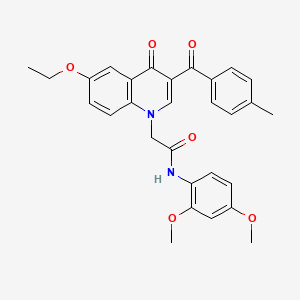

Molecular Structure Analysis

The molecular formula of “1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one” is C17H24FNO . The InChI code is InChI=1S/C17H24FNO/c1-3-4-7-16(19-10-5-6-11-19)17(20)14-8-9-15(18)13(2)12-14/h8-9,12,16H,3-7,10-11H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one” are not well-documented in the available literature. The molecular weight is 277.377 g/mol .Applications De Recherche Scientifique

- Application : Researchers use 4-fluoro-3-methyl-α-PVP as a reference standard for forensic analysis. It aids in identifying and quantifying this compound in biological samples, such as blood or urine, during drug-related investigations .

- Application : Some derivatives of pyrrolidine, including those with a pyrrolidin-1-yl moiety, exhibit nanomolar activity against specific kinases (e.g., CK1γ and CK1ε). Researchers explore modifications to understand how the chiral moiety influences kinase inhibition .

- Application : Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. By optimizing the structure of previously reported pyrrolidine derivatives, they aimed to improve pharmacokinetic profiles and enhance androgen receptor selectivity .

- Application : Schiff bases, including those derived from pyrrolidine, serve as versatile ligands in metal coordination chemistry. Their flexible mode of coordination finds applications in catalysis, materials science, and bioinorganic chemistry .

- Application : Researchers explore modifications around the pyrrolidine core to design novel compounds with desired pharmacological properties. These modifications can lead to potential drug candidates in various therapeutic areas .

- Application : Investigating the SAR of 4-fluoro-3-methyl-α-PVP can provide insights into its binding interactions, receptor selectivity, and pharmacological effects. Such studies guide further optimization for specific applications .

Forensic Chemistry and Toxicology

Kinase Inhibition Studies

Selective Androgen Receptor Modulators (SARMs)

Metal Coordination Chemistry

Drug Discovery and Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNRHAXQZGSBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)